(2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-5-7-13(8-6-11)16-17-12(2)15(20-16)14(19)9-10-18(3)4/h5-10H,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKSIKCLBRHNMU-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)/C=C/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Conjugated Enone System: The final step involves the formation of the conjugated enone system through aldol condensation reactions, where an aldehyde and a ketone are condensed in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the conjugated enone system, converting it to the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is in the field of anticancer research . Studies have shown that derivatives of thiazole compounds exhibit potent anticancer activities. For instance, molecular dynamics simulations have indicated that thiazole derivatives can inhibit cancer cell proliferation effectively. The compound's structural features enhance its interaction with biological targets, making it a candidate for further development in cancer therapies .
Case Study: Thiazole Derivatives
A study investigated various thiazole derivatives, including (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one, revealing significant activity against different cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it valuable in developing new antibiotics. Research indicates that thiazole-containing compounds can effectively combat bacterial and fungal infections due to their ability to disrupt microbial cell functions .
Data Table: Antimicrobial Efficacy
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Pesticidal Activity
In agriculture, the compound has been explored for its pesticidal properties . Thiazole derivatives are known for their effectiveness as fungicides and insecticides. Research has shown that these compounds can inhibit the growth of various pests and pathogens affecting crops .
Case Study: Pesticidal Efficacy
A field study evaluated the effectiveness of this compound against common agricultural pests. The results indicated a notable reduction in pest populations when treated with this compound compared to untreated controls .
Data Table: Pesticidal Effectiveness
| Pest Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Fungal Pathogens | 150 | 90 |
Development of Novel Materials
The unique chemical structure of this compound has led to its investigation in material science . Its potential use in creating novel polymers and nanomaterials has been explored due to its stability and reactivity.
Case Study: Polymer Synthesis
Research into polymer synthesis using this compound has shown promising results in developing materials with enhanced mechanical properties and thermal stability. The incorporation of thiazole units into polymer matrices has been demonstrated to improve overall material performance under various conditions .
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Molecular formula inferred by replacing the 4-chlorophenyl group in 's compound with 4-methylphenyl.
Key Observations:
Electronic Effects: The 4-methylphenyl group in the target compound is electron-donating, enhancing electron density on the thiazole ring compared to the 4-chlorophenyl analog (electron-withdrawing Cl) . This may increase lipophilicity and alter binding affinity in biological systems.
Steric and Conformational Differences :
- The 2-chlorophenyl analog () introduces steric hindrance near the thiazole ring, which could affect molecular stacking in crystalline states or interactions with target proteins .
Reactivity of the Enone System: The α,β-unsaturated ketone in all analogs is susceptible to nucleophilic attack. Electron-withdrawing groups (e.g., Cl in ) may polarize the enone, increasing reactivity compared to the methyl-substituted target compound .
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves a reaction between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene under basic conditions. The resulting product is characterized by its thiazole ring, which is known for conferring various biological activities. The molecular structure can be represented as follows:
The compound exhibits a distinctive thiazole moiety that plays a crucial role in its biological interactions.
Anticancer Properties
Research indicates that thiazole derivatives possess significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Notably, studies have shown that:
- Cell Viability : In vitro assays demonstrate that the compound exhibits a dose-dependent reduction in cell viability across several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis and cell cycle arrest at the G1/S phase. This suggests that the compound may interfere with the cellular machinery responsible for proliferation and survival.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.7 | Apoptosis induction |
| A549 | 6.2 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that thiazole derivatives may exhibit antimicrobial properties. The compound has shown activity against specific bacterial strains, indicating its potential as an antimicrobial agent.
Other Pharmacological Activities
The thiazole scaffold is associated with various other biological activities:
- Anti-inflammatory : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antioxidant : Thiazole derivatives are often studied for their antioxidant properties, which could contribute to their overall therapeutic potential.
Case Studies
-
Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 cells using MTT assays. Results indicated that treatment with the compound led to a significant decrease in cell viability compared to untreated controls.
- Findings : The study reported an IC50 value of 5.7 μM, highlighting the compound's potency.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an effective anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for producing the compound with high stereochemical purity?
The compound is synthesized via Claisen-Schmidt condensation between a thiazole carbaldehyde derivative and dimethylaminoacetophenone. Key parameters include:
- Base selection : NaOH or KOH in ethanol/water mixtures
- Temperature control : 40–60°C for 12–24 hours
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) Stereochemical purity is confirmed by 1H NMR coupling constants (J = 12–16 Hz for α,β-unsaturated protons) and XRD analysis to verify the E-configuration .
Q. How is the molecular structure validated experimentally?
A combination of techniques ensures structural confirmation:
- 1H/13C NMR : Thiazole protons (δ 6.8–7.5 ppm), enone protons (δ 7.2–8.1 ppm), and dimethylamino groups (δ 2.8–3.2 ppm)
- XRD : Monoclinic crystal system (e.g., space group P21/c), with R factor < 0.06 and Z = 4. Key metrics include C–C bond lengths (1.45–1.48 Å) and dihedral angles between aromatic systems (5–15°) .
- IR Spectroscopy : C=O stretch (1650–1680 cm⁻¹) and C=N vibrations (1520–1560 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?
Address discrepancies through:
- Solvent modeling : Compare implicit (IEF-PCM) vs. explicit solvent simulations.
- Conformational sampling : Use molecular dynamics (MD) to identify dominant solution-phase conformers.
- Vibrational analysis : Rule out hot-band transitions in UV-Vis spectra by comparing TD-DFT results with variable-temperature experiments . Example: If experimental λmax differs from calculations by >20 nm, re-optimize geometry using CAM-B3LYP/6-311+G(d,p) with solvent corrections .
Q. What strategies optimize the compound's bioactivity through structural modifications?
Implement a three-tier structure-activity relationship (SAR) approach :
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the thiazole C4 position to enhance electrophilicity.
- Side-chain variations : Replace dimethylamino with piperazine to improve solubility (logP reduction by 0.5–1.0 units).
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding to kinase domains or microbial targets. Validate with MIC assays (e.g., E. coli ATCC 25922, 12.5–50 µg/mL) .
Q. How should researchers reconcile solid-state crystallographic data with solution-phase behavior in pharmacological studies?
Critical considerations include:
- Conformational dynamics : Perform 100-ns MD simulations (AMBER) to compare XRD torsional angles with solution conformers.
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystal forms (melting point variations >5°C).
- Membrane interactions : Simulate lipid bilayer penetration (CHARMM-GUI) to assess bioactive conformations .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| R factor | 0.058 | |
| Dihedral angle (thiazole/enone) | 8.7° |
Q. Table 2: Computational Validation Protocol
| Step | Method | Target Accuracy |
|---|---|---|
| Geometry optimization | B3LYP/6-31G(d) | RMSD < 0.01 Å |
| Solvent correction | IEF-PCM (ethanol) | Δλmax < 10 nm |
| Docking validation | Glide SP (ΔG < -8 kcal/mol) | RMSD < 2.0 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
